molecular formula C19H13NO4 B14513815 1-Amino-4-hydroxy-2-methoxytetracene-5,12-dione CAS No. 63339-76-4

1-Amino-4-hydroxy-2-methoxytetracene-5,12-dione

Cat. No.: B14513815
CAS No.: 63339-76-4
M. Wt: 319.3 g/mol
InChI Key: GYBJPUNCSNHFFK-UHFFFAOYSA-N
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Description

1-Amino-4-hydroxy-2-methoxytetracene-5,12-dione is a complex organic compound belonging to the tetracene family This compound is characterized by its unique structure, which includes an amino group, a hydroxyl group, and a methoxy group attached to a tetracene backbone

Preparation Methods

The synthesis of 1-Amino-4-hydroxy-2-methoxytetracene-5,12-dione involves several steps, typically starting with the preparation of the tetracene backbone. The synthetic route often includes the following steps:

    Formation of the Tetracene Backbone: This step involves the cyclization of appropriate precursors to form the tetracene structure.

    Introduction of Functional Groups: The amino, hydroxyl, and methoxy groups are introduced through various chemical reactions, such as nitration, reduction, and methylation.

    Purification: The final compound is purified using techniques like recrystallization or chromatography to obtain the desired product in high purity.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and cost-effectiveness. This can include the use of catalysts, optimized reaction conditions, and scalable processes.

Chemical Reactions Analysis

1-Amino-4-hydroxy-2-methoxytetracene-5,12-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone derivatives back to the hydroquinone form.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acidic or basic catalysts for substitution and condensation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Amino-4-hydroxy-2-methoxytetracene-5,12-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-4-hydroxy-2-methoxytetracene-5,12-dione involves its interaction with molecular targets and pathways. In the context of its anticancer activity, the compound interacts with DNA, predominantly binding via the minor groove . This interaction disrupts the normal functioning of cancer cells, leading to cell death. The compound also affects key enzymes and proteins involved in cancer pathways, further enhancing its anticancer effects.

Comparison with Similar Compounds

1-Amino-4-hydroxy-2-methoxytetracene-5,12-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and tetracene backbone, which confer unique chemical reactivity and biological activity.

Properties

CAS No.

63339-76-4

Molecular Formula

C19H13NO4

Molecular Weight

319.3 g/mol

IUPAC Name

1-amino-4-hydroxy-2-methoxytetracene-5,12-dione

InChI

InChI=1S/C19H13NO4/c1-24-14-8-13(21)15-16(17(14)20)19(23)12-7-10-5-3-2-4-9(10)6-11(12)18(15)22/h2-8,21H,20H2,1H3

InChI Key

GYBJPUNCSNHFFK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C(=C1)O)C(=O)C3=CC4=CC=CC=C4C=C3C2=O)N

Origin of Product

United States

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